N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
Description
N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-ylmethyl group at position 5 and a 4-methoxybenzamide moiety at position 2. The oxadiazole ring is a five-membered aromatic system known for its metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-10-4-2-9(3-5-10)14(20)17-15-19-18-13(22-15)8-11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUTCHBAJAKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of a hydrazide intermediate. Starting with 4-methoxybenzoic acid , the following steps are employed:
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclization with a carbon disulfide equivalent. A common method involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of potassium iodide:
$$ \text{4-Methoxybenzohydrazide} + \text{CS}_2 \xrightarrow{\text{DBDMH, KI}} \text{2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole} $$ .
Optimization Data :
| Condition | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Without catalyst | None | 100°C | <10 |
| With l-proline | l-Proline | 70°C | 79 |
Amide Bond Formation with 4-Methoxybenzoyl Chloride
The final step involves coupling the amine intermediate with 4-methoxybenzoyl chloride :
$$ \text{5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide} $$.
Optimization Insights :
- Excess acyl chloride (1.2 equiv) improves yield.
- Triethylamine acts as both base and solvent in some protocols.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H2O = 70:30).
Challenges and Mitigation Strategies
- Byproduct Formation During Cyclization :
Prolonged reaction times lead to dimerization. Mitigated by strict temperature control (70–80°C) and catalytic l-proline. - Low Solubility of Intermediates :
Use of polar aprotic solvents (DMF, DMSO) enhances solubility during alkylation.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines hydrazide formation, cyclization, and alkylation in a single pot using microwave irradiation :
Solid-Phase Synthesis
Immobilization of the hydrazide on Wang resin enables stepwise elaboration, though yields are moderate (50–55%).
Industrial-Scale Considerations
- Cost Efficiency : Bulk preparation of 5-chlorothiophen-2-ylmethyl bromide reduces per-unit cost.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves safety profile.
Chemical Reactions Analysis
Types of Reactions
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Antimicrobial Activity
- LMM5 and LMM11 : Exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition (MIC₅₀: 2–8 µg/mL) .
- HSGN-238: Demonstrates antibacterial activity against Neisseria gonorrhoeae (MIC: ≤1 µg/mL), attributed to the trifluoromethoxy group’s enhanced membrane permeability .
- Compound 5a : Shows moderate antibacterial activity against Gram-positive strains (e.g., S. aureus), likely due to the 4-chlorophenyl group’s hydrophobic interactions .
Cytotoxicity and Enzyme Inhibition
- N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Acts as a histone deacetylase (HDAC) inhibitor (IC₅₀: 0.8 µM), with the naphthalene group facilitating DNA intercalation .
Biological Activity
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H5ClN4O4S2
- Molecular Weight : 356.7648 g/mol
- CAS Number : 865288-21-7
- SMILES Notation : Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)N+[O-]
These properties suggest a complex structure that may interact with various biological targets.
Antiviral Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral activities against several viruses. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. The mechanism involves binding to viral components and preventing their replication .
Anticancer Activity
Research has demonstrated that compounds similar to this compound can exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related oxadiazole derivatives have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Protein-Ligand Interactions : It may interact with proteins such as A3G, affecting their function and stability.
Study on Antiviral Activity
In a study assessing the antiviral potential of similar benzamide derivatives, it was found that one derivative exhibited an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells, indicating strong antiviral activity. This study highlighted the importance of structural modifications in enhancing antiviral efficacy .
Study on Anticancer Activity
Another investigation focused on the antiproliferative effects of oxadiazole derivatives against various cancer cell lines. The study reported that certain derivatives led to significant reductions in cell viability, with IC50 values ranging from 0.5 to 10 µM depending on the cancer type. These findings underscore the potential of this class of compounds in cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
